2-Methyl-3-phenyl-(2H)isoxazol-5-one
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Overview
Description
2-Methyl-4-phenylisoxazol-5(2H)-one is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The unique structure of 2-Methyl-4-phenylisoxazol-5(2H)-one makes it an interesting subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenylisoxazol-5(2H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a formal [3 + 2] cycloaddition between ynamides and unprotected isoxazol-5-amines in the presence of catalytic silver trifluoromethanesulfonate (AgNTf2) can be used to obtain functionalized derivatives of isoxazole . The reaction typically involves simple reaction conditions and can yield high amounts of the desired product.
Industrial Production Methods
Industrial production of 2-Methyl-4-phenylisoxazol-5(2H)-one may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-phenylisoxazol-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups into the molecule.
Scientific Research Applications
2-Methyl-4-phenylisoxazol-5(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug discovery and development.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Methyl-4-phenylisoxazol-5(2H)-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Phenylisoxazole: Similar structure but lacks the methyl group at the 2-position.
2-Methylisoxazole: Similar structure but lacks the phenyl group at the 4-position.
5-Phenylisoxazole: Similar structure but the phenyl group is at the 5-position instead of the 4-position.
Uniqueness
2-Methyl-4-phenylisoxazol-5(2H)-one is unique due to the presence of both the methyl group at the 2-position and the phenyl group at the 4-position. This unique combination of substituents contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
7713-58-8 |
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Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-methyl-4-phenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C10H9NO2/c1-11-7-9(10(12)13-11)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
PPEZXAYLTMFTCB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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